Diprenorphine, also known as diprenorfin or by its developmental code M 5050, is a high-affinity opioid antagonist primarily used in veterinary medicine. It is particularly effective in reversing the effects of potent opioids like etorphine and carfentanil, which are often employed for tranquilizing large animals. Diprenorphine is classified as a non-selective antagonist for the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor, displaying weak partial agonist properties at these sites. It is not approved for human use due to the risks associated with overdose and respiratory depression when used with super-potent opioids .
Diprenorphine is derived from the morphinan class of compounds and is recognized for its significant potency as an opioid antagonist. It is classified under small molecules with illicit and veterinary-approved groups. The chemical formula for diprenorphine is , with a molecular weight of approximately 425.569 g/mol .
The synthesis of diprenorphine has been explored through various methods, including automated radiosynthesis techniques for imaging applications. For instance, one method involves the use of [(11)C]methyl iodide produced via gas phase methods on a radiochemistry module, yielding diprenorphine suitable for positron emission tomography studies. This approach enhances the specificity and reliability of the synthesis process while maintaining sufficient radiochemical purity for clinical research applications .
Another notable synthesis method involves a one-pot, two-step nucleophilic radiosynthesis that optimizes conditions to improve yields and accessibility for imaging studies involving μ-opioid receptors .
Diprenorphine's molecular structure features a complex arrangement characteristic of morphinan derivatives. The structural formula can be represented as:
The compound exhibits multiple functional groups contributing to its pharmacological properties, including hydroxyl groups that participate in receptor binding interactions .
Diprenorphine undergoes various chemical reactions primarily related to its interactions with opioid receptors. As a weak partial agonist at the κ-opioid receptor and δ-opioid receptor, it can exhibit both antagonistic and agonistic behaviors depending on the receptor subtype involved. Its ability to bind effectively to these receptors allows it to reverse the effects of stronger opioids while also potentially causing sedation or hallucinations at higher doses due to partial agonism .
Diprenorphine functions primarily as an antagonist at the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. Its mechanism involves competitive inhibition of these receptors, effectively blocking the effects of opioid agonists like etorphine and carfentanil. The binding affinity of diprenorphine is significantly greater than that of naloxone for reversing potent opioid effects, making it a preferred choice in veterinary anesthesia recovery settings .
The compound's binding affinities (Ki values) indicate its potency:
Diprenorphine possesses several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics in veterinary applications.
Diprenorphine's primary application lies in veterinary medicine as an opioid antagonist used to reverse sedation induced by potent opioids during animal procedures. It is essential in safely remobilizing large animals after treatment with drugs like etorphine or carfentanil. While there is theoretical potential for its use in human medicine—particularly for reversing overdoses from certain opioids—its availability is limited to veterinary contexts due to safety concerns associated with its partial agonist activity .
In research contexts, diprenorphine has been utilized as a radioligand in positron emission tomography studies to investigate opioid receptor dynamics in vivo, highlighting its significance beyond clinical applications .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3